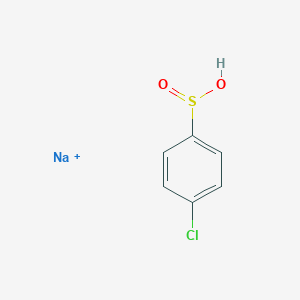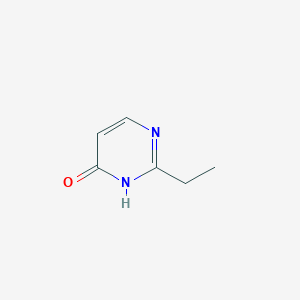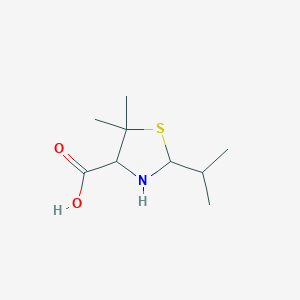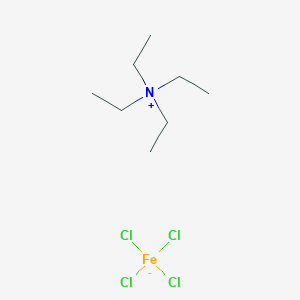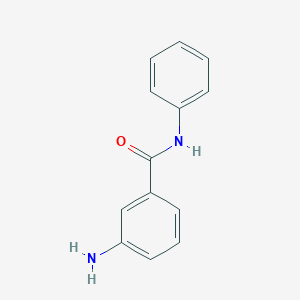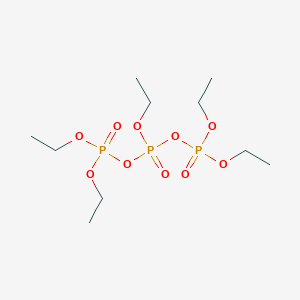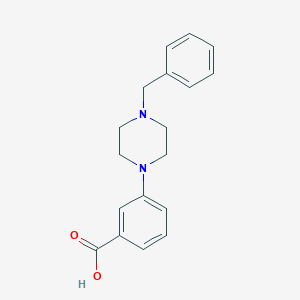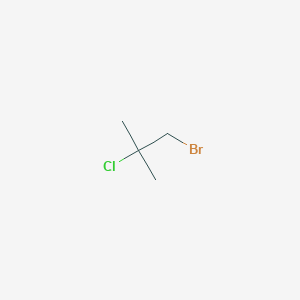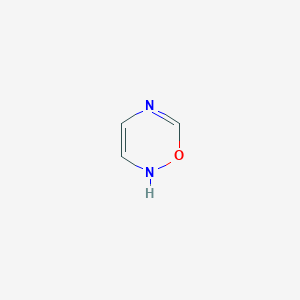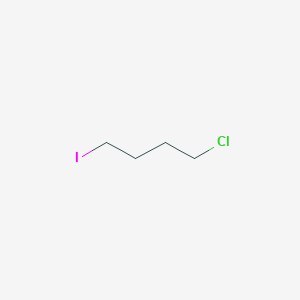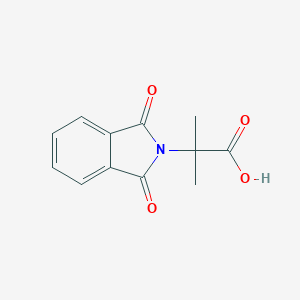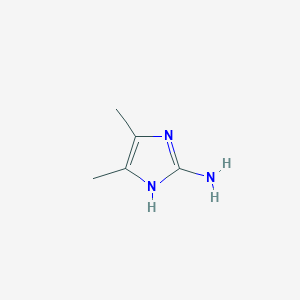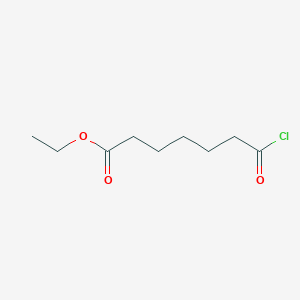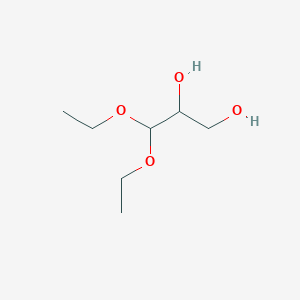
3,3-Diethoxypropane-1,2-diol
描述
3,3-Diethoxypropane-1,2-diol is an organic compound with the molecular formula C7H16O4. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features two ethoxy groups (-OCH2CH3) attached to the same carbon atom. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Diethoxypropane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of glycerol with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
-
Glycerol and Ethanol Reaction: : Glycerol reacts with ethanol under acidic conditions to form this compound. The acid catalyst, such as sulfuric acid, facilitates the formation of the ethoxy groups.
C3H8O3+2C2H5OH→C7H16O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow reactors where glycerol and ethanol are mixed with an acid catalyst. The reaction mixture is heated to optimize the yield and purity of the product. The resulting mixture is then subjected to distillation to separate the desired compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
3,3-Diethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of ethoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Oxidation of this compound can yield aldehydes or ketones.
Reduction: Reduction can produce simpler diols or alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
科学研究应用
3,3-Diethoxypropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the behavior of diols and their derivatives.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-diethoxypropane-1,2-diol involves its reactivity due to the presence of hydroxyl and ethoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
Ethylene Glycol: A simple diol with two hydroxyl groups, commonly used as antifreeze.
Propylene Glycol: Another diol used in food, pharmaceuticals, and cosmetics.
Glycerol: A triol with three hydroxyl groups, widely used in food and pharmaceuticals.
Uniqueness
3,3-Diethoxypropane-1,2-diol is unique due to the presence of both ethoxy and hydroxyl groups on the same carbon atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3,3-diethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZBKXZVJVEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CO)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


